4-Hydroxy-benzo[b]thiophene-7-carboxaldehyde
Overview
Description
4-Hydroxy-benzo[b]thiophene-7-carboxaldehyde is a complex organic molecule with the molecular formula C9H6O2S. This compound is known for its intriguing bioactive properties, making it an attractive candidate for various biomedical applications. It exhibits notable anti-tumor activity and anti-microbial efficacy against various Gram-positive bacteria.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-benzo[b]thiophene-7-carboxaldehyde typically involves the use of dehydrated solvents and reagents under an inert atmosphere. One common method includes the use of dehydrated tetrahydrofuran (THF) and dichloromethane (DCM), with reactions carried out under an argon atmosphere using standard Schlenk techniques . The glassware is dried in an oven and heated under reduced pressure prior to use .
Industrial Production Methods: Industrial production of this compound can be scaled up to kilogram or metric ton levels under cGMP conditions. The production involves high-purity synthesis with stringent quality control measures to ensure the compound’s efficacy and safety.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-benzo[b]thiophene-7-carboxaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Substitution reactions often involve reagents like trifluoromethanesulfonic anhydride (Tf2O) and 4-dimethylaminopyridine (DMAP) under dehydrated conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
4-Hydroxy-benzo[b]thiophene-7-carboxaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and fluorescent dyes.
Biology: The compound’s anti-microbial properties make it useful in studying bacterial infections and developing new antibiotics.
Medicine: Its anti-tumor activity is of particular interest in cancer research, where it is used to develop new therapeutic agents.
Industry: The compound is also employed in the production of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-Hydroxy-benzo[b]thiophene-7-carboxaldehyde involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity is believed to be mediated through the inhibition of key enzymes involved in cell proliferation and survival . The compound’s anti-microbial effects are likely due to its ability to disrupt bacterial cell walls and inhibit essential metabolic processes .
Comparison with Similar Compounds
Thiophene: A five-membered heteroaromatic compound containing a sulfur atom, known for its use in organic semiconductors and medicinal chemistry.
Benzo[b]thiophene: A fused ring system that serves as a core structure in various bioactive molecules.
Uniqueness: 4-Hydroxy-benzo[b]thiophene-7-carboxaldehyde stands out due to its unique combination of a hydroxyl group and an aldehyde functional group on the benzo[b]thiophene ring. This structural feature imparts distinct chemical reactivity and bioactivity, making it a valuable compound for diverse scientific applications.
Properties
IUPAC Name |
4-hydroxy-1-benzothiophene-7-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O2S/c10-5-6-1-2-8(11)7-3-4-12-9(6)7/h1-5,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQGDDMZTWHASG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CSC2=C1C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10457900 | |
Record name | 4-hydroxy-benzo[b]thiophene-7-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10457900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
199339-71-4 | |
Record name | 4-hydroxy-benzo[b]thiophene-7-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10457900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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